molecular formula C13H12N2O3 B1195719 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione CAS No. 26581-81-7

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Cat. No. B1195719
CAS RN: 26581-81-7
M. Wt: 244.25 g/mol
InChI Key: WENKGSGGXGQHSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione involves multiple steps, including bromination, methanol substitution, and oxidation processes. For instance, the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones showcases a complex route involving bromo derivatives and reactions with hydrogen sulfide and potassium triiodide (Yoshimura et al., 1975).

Molecular Structure Analysis

The crystal and molecular structure analysis of similar compounds, like the one involving 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveals intricate details such as chair conformations and distorted tetrahedral geometries around sulfur atoms. These structures are determined using X-ray diffraction and exhibit both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be explored through its participation in various chemical reactions, such as the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine, which is promoted by 4-(trifluoromethyl)benzoic acid via an azomethine ylide intermediate (Du et al., 2017). This highlights the compound's utility in synthesizing spirooxindoles bearing 3-substituted oxindole moieties.

Physical Properties Analysis

The physical properties, such as crystalline structure and conformation, play a crucial role in understanding the compound's behavior and potential applications. The study on synthesis, characterization, and molecular structure of related compounds provides insights into the crystalline forms, which significantly impact the compound's physical properties (Naveen et al., 2015).

Scientific Research Applications

Chemistry

  • Summary of the application : This compound is used in the synthesis of diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate .
  • Methods of application or experimental procedures : The key reactions in the synthesis are: HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation .
  • Results or outcomes : The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .

Medicine

  • Summary of the application : Organic compounds possessing isoindolin-1-one moiety display a wide range of biological activities such as antiviral, antibacterial, HIV-1 inhibiting, sedative, and hypnotic . Some isoindolin-1-ones help in the treatment of cancer, CNS diseases, diabetes, obesity, and hyperlipidemia .
  • Results or outcomes : Due to the vast range of medicinal activities of isoindolin-1-ones, a variety of approaches have been developed for the synthesis of these significant motifs .

Organic Transformations

  • Summary of the application : Isoindolin-1-ones have been employed as pivotal substrates in a variety of organic transformations .
  • Methods of application or experimental procedures : These transformations include Diels–Alder reaction, asymmetric synthesis, etc .
  • Results or outcomes : These transformations have led to the synthesis of a variety of significant motifs .

Metal-Ligand Complex Catalyzed Processes

  • Summary of the application : This compound is used in metal-ligand complex catalyzed processes .

Synthesis of Diastereomerically Pure Compounds

  • Summary of the application : This compound is used in the synthesis of diastereomerically pure compounds .
  • Methods of application or experimental procedures : The key reactions in the synthesis are: HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation .
  • Results or outcomes : The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .

Metal-Ligand Complex Catalyzed Processes

  • Summary of the application : This compound is used in metal-ligand complex catalyzed processes .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is also classified as non-combustible and as a toxic hazardous material or hazardous material causing chronic effects .

properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
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InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)
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InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O
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Molecular Formula

C13H12N2O3
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DSSTOX Substance ID

DTXSID401034323
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Molecular Weight

244.25 g/mol
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Physical Description

Em-12 is a white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Product Name

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

CAS RN

26581-81-7
Record name EM-12
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Record name 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Melting Point

460 to 464 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In a further method, a dialdehyde is allowed to react with glutamine and the resulting 2-(1-oxoisoindolin-2-yl)glutaric acid then cyclized to yield a 1-oxo-2-(2,6-dioxopiperidin-3-yl)-isoindoline of Formula I:
[Compound]
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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